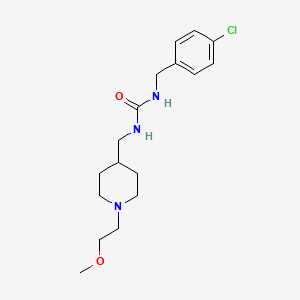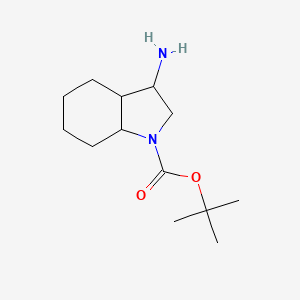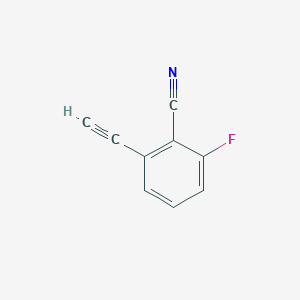
(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol
Descripción general
Descripción
“(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol” is a chemical compound with the CAS Number: 1159251-58-7 . It has a molecular weight of 190.2 and its IUPAC name is [5-methyl-3-(4-pyridinyl)-4-isoxazolyl]methanol . The compound is typically in the form of a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 . This indicates that the compound has a molecular formula of C10H10N2O2 .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 190.2 and a molecular formula of C10H10N2O2 . The InChI code for the compound is 1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound could be explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure suggests it could be useful in creating molecules that interact with central nervous system receptors or enzymes involved in metabolism .
Biochemistry
Biochemically, the isoxazole ring present in the compound is of interest due to its resemblance to natural biochemical structures. It could be used in the study of enzyme inhibition or as a mimetic of natural substrates in metabolic pathways .
Medicinal Chemistry
In medicinal chemistry, the compound’s potential to serve as a building block for more complex molecules is significant. It could be used to synthesize new compounds with potential therapeutic applications, such as antituberculotic agents or GABA A receptor modulators .
Organic Synthesis
For organic synthesis, this compound offers a versatile framework that can be modified to produce a wide range of derivatives. This makes it valuable for constructing libraries of compounds for high-throughput screening in drug discovery .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectrometry, aiding in the identification and quantification of various substances .
Chemical Engineering
From a chemical engineering perspective, the compound could be important in the design of processes for the large-scale synthesis of pharmaceuticals. Its properties might influence reaction conditions, purification methods, and the stability of the final product .
Propiedades
IUPAC Name |
(5-methyl-3-pyridin-4-yl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLRXBPPMKBVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=NC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2888717.png)
![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)
![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2888719.png)

![7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2888722.png)

![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)
![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)
